N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-10-11(6-5-7-14(10)21(23)24)16(22)18-15-12-8-25-9-13(12)19-20(15)17(2,3)4/h5-7H,8-9H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLICCNSTEOWZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a thienopyrazole derivative characterized by its unique molecular structure, which includes a thieno[3,4-c]pyrazole core and a nitrobenzamide functional group. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Molecular Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 346.4 g/mol. Its structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against several pathogens. Notably, it has shown effectiveness against:
- Candida albicans
- Escherichia coli
These findings suggest that the compound may inhibit specific enzymes involved in microbial growth and proliferation, making it a potential candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. It appears to modulate the activity of serine/threonine kinases involved in the MAP kinase signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting these kinases, the compound may reduce tumor growth and promote apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action | References |
|---|---|---|---|
| Antimicrobial | Candida albicans | Enzyme inhibition | |
| Escherichia coli | Enzyme inhibition | ||
| Anticancer | Cancer cell lines | Inhibition of MAP kinase signaling | |
| Anti-inflammatory | Macrophages | Modulation of cytokine production |
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as serine/threonine kinases. This binding can modulate their activity, influencing cellular processes like growth and differentiation. Additionally, the compound's potential to inhibit inflammatory cytokines suggests therapeutic applications in treating inflammatory diseases and cancers through targeted molecular interactions .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Studies : In vitro assays demonstrated that the compound significantly inhibited the growth of both fungal and bacterial strains, suggesting its application as an effective antimicrobial agent.
- Cancer Research : Investigations into its anticancer properties revealed that it could induce apoptosis in specific cancer cell lines by modulating key signaling pathways.
- Inflammatory Response : The compound's ability to reduce cytokine production in macrophages indicates its potential use in managing inflammatory conditions.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- Nitro Group Role : The 3-nitrobenzamide group in the target compound may mimic bioisosteres seen in kinase inhibitors or antimicrobial agents, though specific activity data is unavailable.
- Thieno-pyrazole Core: Sulfur-containing heterocycles (e.g., ) are associated with improved metabolic stability and target binding in drug discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
